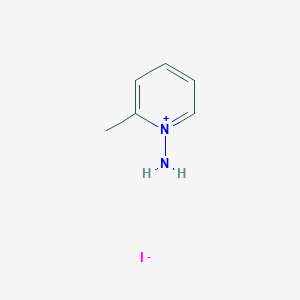

1-Amino-2-methylpyridinium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpyridin-1-ium-1-amine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFXSCPQGJZSLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484977 | |

| Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7583-90-6 | |

| Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-2-methylpyridinium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 1-Amino-2-methylpyridinium Iodide: Properties, Synthesis, and Applications

1-Amino-2-methylpyridinium iodide is a heterocyclic salt that serves as a valuable and versatile intermediate in synthetic organic chemistry. Belonging to the class of N-amino pyridinium salts, its unique electronic structure and reactivity make it a powerful precursor for the construction of more complex molecular architectures, particularly fused heterocyclic systems. While the broader class of pyridinium salts has found applications ranging from ionic liquids to peptide coupling reagents and active pharmaceutical ingredients, 1-Amino-2-methylpyridinium iodide is particularly noted for its utility in 1,3-dipolar cycloaddition reactions.[1][2]

This guide provides an in-depth analysis of the core chemical properties, a validated synthesis protocol, spectroscopic signature, and key reactivity patterns of 1-Amino-2-methylpyridinium iodide. The content herein is tailored for researchers, medicinal chemists, and drug development professionals who seek to leverage this reagent in the synthesis of novel compounds. The discussion emphasizes the causality behind experimental procedures and the mechanistic basis of its chemical transformations, providing a robust framework for its practical application.

| Identifier | Value |

| IUPAC Name | 2-methylpyridin-1-ium-1-amine iodide[3] |

| CAS Number | 7583-90-6[3] |

| Molecular Formula | C₆H₉IN₂[3] |

| Molecular Weight | 236.05 g/mol [3] |

| Canonical SMILES | CC1=CC=CC=[N+]1N.[I-][3] |

| InChI Key | XMFXSCPQGJZSLU-UHFFFAOYSA-M[3] |

Section 1: Core Physicochemical Properties

Understanding the fundamental physical and chemical properties of a reagent is critical for its effective handling, storage, and use in reactions. 1-Amino-2-methylpyridinium iodide is a solid material whose stability and solubility are key considerations for the synthetic chemist.

| Property | Description | Source(s) |

| Appearance | White to light yellow crystalline powder. | [4] |

| Melting Point | 152°C (with decomposition). | [4][5] |

| Stability | Stable under recommended storage conditions. It is noted to be potentially air-sensitive. | [4][5] |

| Storage | Store in a cool (<15°C), dark, and tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). | [4][5] |

| Solubility | Soluble in polar solvents like ethanol. Its ionic nature suggests solubility in other polar solvents such as DMF and DMSO. | [1] |

| Incompatibilities | Strong oxidizing agents. | [5] |

Section 2: Synthesis and Purification Protocol

The most reliable and commonly cited method for preparing 1-Amino-2-methylpyridinium iodide is through the direct N-amination of 2-picoline (2-methylpyridine).[1] This approach, adapted from a general procedure in Organic Syntheses, provides a good yield and is scalable.[1]

Reaction Principle: Electrophilic Amination

The synthesis hinges on the reaction of the nucleophilic nitrogen atom of the 2-picoline ring with an electrophilic aminating agent, hydroxylamine-O-sulfonic acid (HOSA). Pyridine nitrogens are effectively aminated by HOSA, whereas other amines can also be aminated by chloramine.[1] The resulting 1-amino-2-methylpyridinium cation is then precipitated from the solution as its iodide salt by the addition of hydriodic acid (HI).

Caption: Workflow for the synthesis of 1-Amino-2-methylpyridinium iodide.

Detailed Experimental Protocol

Materials:

-

2-picoline (2-methylpyridine), distilled

-

Hydroxylamine-O-sulfonic acid (HOSA), purity ≥90%

-

Potassium carbonate (K₂CO₃)

-

Hydriodic acid (HI), 57% in water

-

Absolute ethanol

-

Deionized water

Procedure:

-

Preparation of HOSA solution: In a flask, dissolve hydroxylamine-O-sulfonic acid (0.10 mole) in cold deionized water (approx. 65 mL). Use this solution immediately after preparation, as aqueous HOSA is not stable.[1]

-

Causality: Freshly prepared HOSA ensures maximum reactivity and prevents yield loss from decomposition. Purity should be verified by iodometric titration if it is suspect.[1]

-

-

N-Amination Reaction: To the freshly prepared HOSA solution, add 2-picoline (0.30 mole). Heat the resulting mixture on a steam bath at approximately 90°C for 20 minutes.[1]

-

Causality: An excess of the pyridine base is used to drive the reaction to completion and neutralize the sulfonic acid byproduct. Heating provides the necessary activation energy for the amination.

-

-

Workup and Isolation: Cool the reaction mixture to room temperature with stirring. Carefully add potassium carbonate (0.10 mole) in portions to neutralize any remaining acid.[1]

-

Causality: K₂CO₃ neutralizes the reaction mixture and facilitates the subsequent removal of water and excess pyridine.

-

-

Solvent Removal: Remove the water and excess 2-picoline using a rotary evaporator at 30–40°C.[1]

-

Extraction of Product: Treat the resulting residue with 120 mL of absolute ethanol. The desired product will dissolve, while the inorganic byproduct, potassium sulfate, will precipitate. Filter the mixture to remove the insoluble potassium sulfate.[1]

-

Precipitation of Iodide Salt: To the ethanolic filtrate, add 57% hydriodic acid (0.10 mole). Store the solution at -20°C for at least 1 hour.[1]

-

Causality: The addition of HI introduces the iodide counter-ion. The low temperature significantly decreases the solubility of the target salt in ethanol, causing it to precipitate out of the solution, maximizing the isolated yield.[1]

-

-

Purification: Collect the solid product by filtration. Recrystallize the crude solid from absolute ethanol to obtain pure 1-Amino-2-methylpyridinium iodide as almost-white crystals. A yield of 57% has been reported for this specific transformation.[1]

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below is a profile of the expected spectral data for 1-Amino-2-methylpyridinium iodide.

| Technique | Expected Observations and Rationale |

| ¹H NMR | -CH₃ protons: A singlet integrating to 3H, expected around δ 2.5-3.0 ppm. The methyl group is attached to an aromatic ring, hence its chemical shift. -NH₂ protons: A broad singlet integrating to 2H. The chemical shift can be variable and concentration-dependent, often appearing downfield (e.g., δ 5.0-7.0 ppm) and may exchange with D₂O. Pyridinium protons: Four distinct signals in the aromatic region (δ 7.5-9.0 ppm), each integrating to 1H. The quaternized nitrogen atom is strongly electron-withdrawing, causing a significant downfield shift of all ring protons compared to neutral 2-picoline. Spin-spin coupling (n+1 rule) will result in doublet, triplet, or doublet of doublets patterns depending on their position relative to each other.[6] |

| ¹³C NMR | Expect 6 distinct carbon signals: one for the methyl group (aliphatic region, ~20-25 ppm) and five for the pyridinium ring carbons (aromatic region, ~120-150 ppm). The carbon adjacent to the methyl group and the one para to it will have different chemical shifts from the other two. |

| IR Spectroscopy | N-H Stretch: A moderate to strong absorption band (or a doublet) in the region of 3100-3400 cm⁻¹ corresponding to the primary amine. C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks for the methyl group will appear just below 3000 cm⁻¹. C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the pyridinium aromatic ring. N-H Bend: A bending vibration for the NH₂ group around 1600 cm⁻¹.[7] |

| Mass Spec. (ESI+) | The primary ion observed will be the cation [C₆H₉N₂]⁺, with an m/z corresponding to its molecular weight (109.08 Da). High-resolution mass spectrometry should confirm the elemental composition. Fragmentation may involve the loss of the amino group (-NH₂) or other characteristic ring cleavages.[8] |

Section 4: Chemical Reactivity and Mechanistic Insights

The most significant chemical property of 1-Amino-2-methylpyridinium iodide in synthetic chemistry is its ability to act as a precursor to a pyridinium N-ylide, which is a reactive 1,3-dipole.

1,3-Dipolar Cycloaddition Reactions

Upon treatment with a suitable base (e.g., potassium carbonate, triethylamine), the N-amino group is deprotonated to form a transient, highly reactive N-imido pyridinium ylide. This ylide can then undergo a [3+2] cycloaddition reaction with a variety of electron-deficient alkynes or alkenes (dipolarophiles).[1]

This reaction is a powerful method for constructing fused five-membered rings onto the pyridine core, yielding pyrazolo[1,5-a]pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery.

Caption: Mechanism of 1,3-dipolar cycloaddition via an N-ylide intermediate.

Section 5: Applications in Research and Drug Development

The primary value of 1-Amino-2-methylpyridinium iodide lies in its role as a synthetic precursor.

-

Heterocyclic Synthesis: As detailed above, its most prominent application is in the synthesis of pyrazolo[1,5-a]pyridines and related fused N-heterocycles.[1] These core structures are prevalent in many biologically active compounds and are considered "privileged scaffolds" in medicinal chemistry.

-

Analogue to Bioactive Molecules: The pyridinium iodide motif is present in various compounds with demonstrated biological effects. For instance, enisamium iodide is an antiviral drug used for treating influenza and other respiratory infections.[9] While 1-Amino-2-methylpyridinium iodide itself is not a drug, its structural similarity highlights the potential for its derivatives to exhibit interesting pharmacological properties.

-

Precursor for Further Functionalization: The resulting pyrazolo[1,5-a]pyridine core can be further functionalized, allowing chemists to build libraries of diverse small molecules for high-throughput screening in drug discovery programs.[10]

Section 6: Safety and Handling

As a laboratory chemical, 1-Amino-2-methylpyridinium iodide must be handled with appropriate care. The following information is aggregated from available safety data sheets.[3][4][5]

| Hazard Class | GHS Pictogram | Hazard Statements |

| Skin Irritation | Warning | H315: Causes skin irritation.[3][4] |

| Eye Irritation | Warning | H319: Causes serious eye irritation.[3][4] |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation.[3] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.[5]

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile).[5]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved dust respirator (e.g., N95).[5]

-

General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5]

Disposal:

-

Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations. This may involve dissolving in a combustible solvent and burning in a chemical incinerator.[5]

References

-

Organic Syntheses Procedure, 1-aminopyridinium iodide. Organic Syntheses. [Link]

-

1-Amino-2-methylpyridinium iodide MSDS. Chemsrc. [Link]

-

Enisamium iodide. Wikipedia. [Link]

-

1-Amino-2-methylpyridinium Iodide. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. American Chemical Society. [Link]

-

1-Methyl-pyridinium iodide. SpectraBase. [Link]

-

The structure of N-methylpyridinium iodide. ResearchGate. [Link]

-

Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

-

Advances in Drug Discovery and Synthesis. MDPI. [Link]

-

on the 1H NMR spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. ChemistryViews. [Link]

-

Infrared (IR) Spectroscopy. Compound Interest. [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistryviews.org [chemistryviews.org]

- 3. 1-Amino-2-methylpyridinium Iodide | C6H9IN2 | CID 12291507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Amino-2-methylpyridinium Iodide | 7583-90-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. 1-Amino-2-methylpyridinium iodide | CAS#:7583-90-6 | Chemsrc [chemsrc.com]

- 6. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. compoundchem.com [compoundchem.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Enisamium iodide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Amino-2-methylpyridinium iodide (CAS 7583-90-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Amino-2-methylpyridinium iodide, a versatile heterocyclic compound with applications in synthetic organic chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their experimental design and execution.

Core Molecular Characteristics

1-Amino-2-methylpyridinium iodide, also known as N-amino-2-picolinium iodide, is a quaternary ammonium salt. The defining feature of this molecule is the presence of a positively charged pyridinium ring, where the nitrogen atom is bonded to an amino group, and a methyl group at the 2-position. The iodide anion serves as the counterion.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Amino-2-methylpyridinium iodide is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 7583-90-6 | [1] |

| Molecular Formula | C₆H₉IN₂ | [1] |

| Molecular Weight | 236.05 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 152 °C (decomposition) | |

| Purity | >98.0% (HPLC) |

Synthesis of 1-Amino-2-methylpyridinium iodide

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-step process: the N-amination of 2-picoline followed by anion exchange to introduce the iodide.

Caption: Conceptual workflow for the synthesis of 1-Amino-2-methylpyridinium iodide.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

This protocol is an adaptation of the established procedure for 1-aminopyridinium iodide and should be optimized for 2-methylpyridine.

Materials:

-

2-Methylpyridine (2-picoline), distilled

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Potassium carbonate (K₂CO₃)

-

Hydriodic acid (HI) or Potassium iodide (KI)

-

Ethanol, absolute

-

Deionized water

Procedure:

-

Preparation of HOSA solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve hydroxylamine-O-sulfonic acid (0.10 mol) in cold deionized water. Causality: Using a freshly prepared and cold solution of HOSA is crucial as it is unstable in aqueous solutions.

-

N-Amination: To the cold HOSA solution, add distilled 2-methylpyridine (0.30 mol) dropwise with continuous stirring. After the addition is complete, heat the mixture on a steam bath at approximately 90°C for 20 minutes. Causality: The excess pyridine acts as both a reactant and a base to neutralize the sulfonic acid byproduct. Heating promotes the amination reaction.

-

Neutralization and Solvent Removal: Cool the reaction mixture to room temperature and add potassium carbonate (0.10 mol) to neutralize any remaining acid. Remove the water and excess 2-methylpyridine using a rotary evaporator at 30-40°C.

-

Isolation of the Intermediate: Treat the residue with absolute ethanol and filter to remove the insoluble potassium sulfate.

-

Anion Exchange: To the ethanolic filtrate, add a stoichiometric amount of 57% hydriodic acid (0.10 mol) or a saturated aqueous solution of potassium iodide. Cool the solution to -20°C for at least one hour to precipitate the 1-Amino-2-methylpyridinium iodide. Causality: The lower solubility of the iodide salt in cold ethanol drives the precipitation.

-

Purification: Collect the crystalline product by filtration and recrystallize from absolute ethanol to obtain the purified 1-Amino-2-methylpyridinium iodide.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show four distinct aromatic proton signals in the downfield region, characteristic of a substituted pyridine ring. A singlet for the methyl group protons will appear further upfield, and a broad singlet for the amino group protons. The chemical shifts will be influenced by the positive charge on the pyridinium ring.

-

¹³C NMR: The spectrum will display six signals: five for the aromatic carbons of the pyridinium ring and one for the methyl carbon. The aromatic carbon signals will be deshielded due to the positive charge.

-

IR Spectroscopy: Key vibrational bands will include N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridinium ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion of the cation (C₆H₉N₂⁺) at m/z 109.1.

Reactivity and Mechanistic Insights

1-Amino-2-methylpyridinium iodide is a versatile reagent in organic synthesis, primarily due to the reactivity of the N-amino group and the pyridinium ring.[3]

Formation of N-Ylides

In the presence of a base, 1-Amino-2-methylpyridinium iodide can be deprotonated at the amino group to form a pyridinium N-ylide.[4] These ylides are 1,3-dipoles and are valuable intermediates in cycloaddition reactions.

Caption: General scheme for the formation of a pyridinium N-ylide.

Mechanism of N-Ylide Formation: The reaction proceeds via a simple acid-base reaction where the base abstracts a proton from the exocyclic amino group. The resulting N-ylide is stabilized by the delocalization of the negative charge onto the electron-withdrawing pyridinium ring.

[3+2] Cycloaddition Reactions

The generated N-ylides can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkynes and alkenes, to synthesize fused heterocyclic systems like indolizines.[5] This reactivity is a cornerstone of the synthetic utility of N-aminopyridinium salts.

Applications in Organic Synthesis

The primary application of 1-Amino-2-methylpyridinium iodide is as a precursor to N-ylides for the synthesis of more complex heterocyclic structures.

Synthesis of Functionalized N-Ylides

A practical application is the synthesis of stabilized N-ylides by reacting 1-Amino-2-methylpyridinium iodide with compounds containing active methylene groups.

Experimental Protocol: Synthesis of an N-Ylide with Ethyl Cyanoacetate

This protocol is based on a procedure provided by a commercial supplier.[6]

Materials:

-

1-Amino-2-methylpyridinium iodide

-

Ethyl cyanoacetate

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Alumina for column chromatography

-

Ether

-

Chloroform

Procedure:

-

A solution of 1-Amino-2-methylpyridinium iodide (3 mmol) and ethyl cyanoacetate (35 mmol) in 50 mL of ethanol is stirred with powdered potassium carbonate (5 g) at room temperature for 3 days. Causality: The large excess of ethyl cyanoacetate and the prolonged reaction time are likely necessary to drive the reaction to completion. Potassium carbonate acts as the base to generate the N-ylide in situ, which then reacts with the ethyl cyanoacetate.

-

The reaction mixture is then filtered to remove insoluble inorganic substances.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on alumina using ether and chloroform as eluents to yield the corresponding N-ylide.

Safety and Handling

1-Amino-2-methylpyridinium iodide should be handled with appropriate safety precautions in a laboratory setting.[1]

-

Hazards: It is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dark place in a tightly sealed container under an inert atmosphere. The compound is air-sensitive.

-

Incompatibilities: Incompatible with strong oxidizing agents.

Conclusion

1-Amino-2-methylpyridinium iodide is a valuable reagent for organic chemists, particularly for the construction of nitrogen-containing heterocyclic compounds. Its synthesis is straightforward, and its reactivity, primarily through the formation of N-ylides, opens avenues to a variety of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

(2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Retrieved from [Link]

-

(2023). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses. Retrieved from [Link]

-

(n.d.). Ylide. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

(n.d.). 1-aminopyridinium iodide. Organic Syntheses. Retrieved January 26, 2026, from [Link]

-

(n.d.). 1-Amino-2-methylpyridinium Iodide. PubChem. Retrieved January 26, 2026, from [Link]

-

(2021). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. National Institutes of Health. Retrieved from [Link]

-

(2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed Central. Retrieved from [Link]

-

(2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. Retrieved from [Link]

-

(2019). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. ACS Publications. Retrieved from [Link]

-

(2020). Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]?. Royal Society of Chemistry. Retrieved from [Link]

-

(2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Retrieved from [Link]

-

(n.d.). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

(2012). Organic Mechanism - Formation of Phosphonium Ylide (Wittig Reagent) 001. YouTube. Retrieved from [Link]

-

(2015). Synthesis and Characterization of Mn +2 , Co +2 , Ni +2 , Cu +2 and Zn +2 Complexes with Pyridinium Salt. Crystal Structure of 1,3, 5-Trimethylpyridinium Iodide. ResearchGate. Retrieved from [Link]

-

(2020). Table 2 Mechanistic studies for the [1+2+1+2]- cycloaddition reaction. ResearchGate. Retrieved from [Link]

-

(2024). Cyanopyridoimidazole/1,2-Aminothiol Click Reaction: A Novel Bioorthogonal Reaction for Synthesis of Radiotracers. PubMed. Retrieved from [Link]

-

(n.d.). Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. Retrieved January 26, 2026, from [Link]

-

(2015). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. Retrieved from [Link]

-

(2018). Amino acid addition to 4-formylpyridine and its quaternized salt: transamination. DeepDyve. Retrieved from [Link]

Sources

- 1. 1-Amino-2-methylpyridinium Iodide | C6H9IN2 | CID 12291507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ylide - Wikipedia [en.wikipedia.org]

- 5. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. “Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors” - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 1-Amino-2-methylpyridinium iodide

An In-Depth Technical Guide to the Physical Properties of 1-Amino-2-methylpyridinium iodide

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1-Amino-2-methylpyridinium iodide (CAS No: 7583-90-6). Intended for researchers, chemists, and professionals in drug development, this document synthesizes known data with field-proven experimental methodologies for properties such as melting point, solubility, and spectroscopic characteristics. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an essential resource for the characterization and application of this important pyridinium salt.

Introduction

1-Amino-2-methylpyridinium iodide is a quaternary pyridinium salt, a class of compounds recognized for its utility in organic synthesis and materials science. As derivatives of pyridine, these salts are precursors to a variety of fused heterocyclic systems and can serve as ionic liquids or reagents in specialized chemical transformations.[1] A thorough understanding of the physical properties of 1-Amino-2-methylpyridinium iodide is fundamental for its effective application, enabling researchers to control reaction conditions, develop purification strategies, and ensure consistent, reproducible results. This guide details the critical physical parameters of this compound and provides robust protocols for their empirical determination.

Core Chemical and Physical Properties

A summary of the fundamental properties of 1-Amino-2-methylpyridinium iodide is presented below. These values are compiled from established chemical databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 7583-90-6 | [2][3][4] |

| Molecular Formula | C₆H₉IN₂ | [2][3] |

| Molecular Weight | 236.06 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Purity (Typical) | >98.0% (HPLC) | [4] |

| Melting Point | 148-152°C (with decomposition) | [3][4] |

Thermal Analysis: Melting Point Determination

The melting point is a critical indicator of purity. For 1-Amino-2-methylpyridinium iodide, a melting range of 148-152°C with decomposition is reported.[3][4] The observation of decomposition signifies thermal instability at the melting temperature, a crucial consideration for any process involving heating. Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining melting points and observing thermal events like decomposition.

Causality in Experimental Design (DSC)

The choice of a controlled heating rate (e.g., 10°C/min) in DSC is a balance between resolution and sensitivity. A slower rate provides better resolution of thermal events but may broaden peaks, while a faster rate yields sharper peaks but can introduce thermal lag, potentially shifting the observed temperature. The use of an inert atmosphere (e.g., nitrogen gas) is essential to prevent oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the compound itself.

Experimental Protocol: Melting Point by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Amino-2-methylpyridinium iodide into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge of 50 mL/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. Any exothermic events following the melt should be noted as evidence of decomposition.

Workflow for DSC Analysis

Caption: Workflow for melting point determination by DSC.

Solubility Profile

Experimental Protocol: Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile, Dichloromethane, Toluene, Hexanes).

-

Qualitative Assessment:

-

Add ~10 mg of the compound to 1 mL of each solvent in a vial.

-

Vortex the mixture for 1 minute at room temperature (~25°C).

-

Visually classify as 'Soluble', 'Partially Soluble', or 'Insoluble'.

-

-

Quantitative Assessment (for 'Soluble' systems):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

-

Stir the mixture at a constant temperature for 24 hours to ensure equilibrium.

-

Centrifuge the mixture to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant.

-

Remove the solvent under vacuum and weigh the residual solid.

-

Calculate the solubility in mg/mL or mol/L.

-

Workflow for Solubility Testing

Caption: Initial qualitative workflow for solubility screening.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecular structure, confirming identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. While specific experimental spectra for 1-Amino-2-methylpyridinium iodide are not published, the expected signals can be predicted based on its structure.

-

¹H NMR:

-

Aromatic Protons (Pyridinium Ring): Four distinct signals are expected in the aromatic region (typically ~δ 7.5-9.0 ppm), appearing as doublets or triplets, characteristic of a substituted pyridine ring. The positive charge on the nitrogen atom deshields these protons, shifting them downfield.

-

Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected, likely in the δ 2.5-3.0 ppm region.

-

-

¹³C NMR:

-

Aromatic Carbons: Five signals are expected for the pyridinium ring carbons. The carbon atom attached to the methyl group (C2) and the other ring carbons will have distinct chemical shifts.

-

Methyl Carbon: A single signal for the methyl carbon is expected in the aliphatic region (typically δ 15-25 ppm).

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for pyridinium salts.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include a standard reference like Tetramethylsilane (TMS) if not using the residual solvent peak.

-

Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign peaks based on chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) if necessary.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

Predicted IR Absorptions:

-

N-H Stretch (Amino Group): Two bands are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine.

-

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Methyl Group): Signals appear just below 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: Strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyridinium ring.

-

N-H Bend: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

-

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridinium derivatives typically exhibit strong absorption bands in the UV region.

-

Expected Absorptions: Transitions such as π → π* within the aromatic pyridinium system are expected. The exact wavelength of maximum absorbance (λ_max) is sensitive to the solvent environment due to solvatochromic effects.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).

-

Solution Preparation: Prepare a dilute stock solution of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Crystallographic Data

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a solved crystal structure for 1-Amino-2-methylpyridinium iodide is not available in open-access crystallographic databases. However, the methodology for its determination is well-established.[5][6][7]

Causality in Experimental Design (Crystallography)

Growing a high-quality single crystal is the most critical and often most challenging step. The choice of solvent and crystallization method (slow evaporation, vapor diffusion, cooling) is paramount. A solvent system must be found where the compound has moderate solubility, allowing for slow, ordered growth rather than rapid precipitation. Low-temperature data collection (e.g., 100 K) is standard practice as it minimizes atomic thermal motion, leading to a more precise determination of atomic positions and bond lengths.[5]

General Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by methods such as slow evaporation of a saturated solution (e.g., from ethanol or an ethanol/ether mixture).

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a single-crystal X-ray diffractometer. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy iodine atom, followed by difference Fourier maps to find the remaining atoms. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.

Workflow for Single-Crystal X-ray Diffraction

Caption: General workflow for crystal structure determination.

Safety and Handling

1-Amino-2-methylpyridinium iodide is classified as an irritant.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

Avoid inhalation of dust and contact with skin and eyes.[3]

-

Store in a tightly closed container in a cool, dark place, preferably under an inert atmosphere as it may be air-sensitive.[3][4]

-

Conclusion

This guide has outlined the essential physical properties of 1-Amino-2-methylpyridinium iodide and provided detailed, actionable protocols for their determination. While a complete experimental dataset for all properties is not yet published, the methodologies described herein represent standard, validated approaches in modern chemical research. Adherence to these protocols will enable researchers to generate high-quality, reliable data, facilitating the confident use of this versatile compound in their work.

References

-

PubChem. 1-Amino-2-methylpyridinium Iodide. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 1-aminopyridinium iodide. Organic Syntheses Procedure. [Link]

- American Chemical Society. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet.

-

SpectraBase. 1-Methyl-pyridinium iodide. Wiley-VCH GmbH. [Link]

-

Chemsrc. 1-Amino-2-methylpyridinium iodide. Chemsrc. [Link]

-

ResearchGate. Fig. 4 X-ray crystal structures of asymmetric iodine(I) complexes 4:. ResearchGate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). HMDB. [Link]

- American Chemical Society. Integrating {CuxIy} Modules into a Series of Alkaline Earth Metal Based Metal–Organic Frameworks for NO2 Chemiresistive Sensing.

-

National Center for Biotechnology Information. 1-(4-Methylbenzylideneamino)pyridinium iodide. PMC. [Link]

-

RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS. [Link]

-

ResearchGate. The structure of N-methylpyridinium iodide. ResearchGate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Amino-2-methylpyridinium Iodide | C6H9IN2 | CID 12291507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Amino-2-methylpyridinium iodide | CAS#:7583-90-6 | Chemsrc [chemsrc.com]

- 4. 1-Amino-2-methylpyridinium Iodide | 7583-90-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-(4-Methylbenzylideneamino)pyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Amino-2-methylpyridinium iodide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpyridinium iodide is a quaternary pyridinium salt that serves as a versatile reagent and building block in modern organic synthesis. Its unique chemical structure, featuring a positively charged pyridinium ring and a nucleophilic amino group, imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of 1-Amino-2-methylpyridinium iodide, detailing its physicochemical properties, a robust synthesis protocol, in-depth analytical characterization, and its applications in the synthesis of complex nitrogen-containing heterocycles relevant to drug discovery. As a Senior Application Scientist, this document aims to equip researchers with the fundamental knowledge and practical insights necessary to effectively utilize this valuable synthetic tool.

Physicochemical Properties

1-Amino-2-methylpyridinium iodide is a white to light yellow crystalline solid. Its core structure consists of a pyridine ring methylated at the 2-position and aminated at the nitrogen atom, with iodide as the counter-ion. This ionic nature generally renders it soluble in polar solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉IN₂ | [1] |

| Molecular Weight | 236.06 g/mol | 2[3] |

| CAS Number | 7583-90-6 | [1] |

| Melting Point | 148-152 °C (decomposes) | [4], [5] |

| Appearance | White to light yellow powder/crystal | [5] |

| IUPAC Name | 1-amino-2-methylpyridin-1-ium iodide | [1] |

Synthesis and Purification

The synthesis of 1-Amino-2-methylpyridinium iodide is readily achieved through the amination of 2-methylpyridine (2-picoline). A well-established and reliable method involves the use of hydroxylamine-O-sulfonic acid as the aminating agent. This electrophilic amination targets the lone pair of electrons on the pyridine nitrogen.

Experimental Protocol: Synthesis

This protocol is adapted from the established synthesis of 1-aminopyridinium iodide and is expected to provide good yields of the target compound[6].

Materials:

-

2-Methylpyridine (2-picoline)

-

Hydroxylamine-O-sulfonic acid

-

Potassium carbonate

-

Hydriodic acid (HI), 47% aqueous solution

-

Ethanol

-

Deionized water

-

Dry ice/acetone bath

Procedure:

-

Preparation of the Aminating Solution: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (1.0 eq) in cold deionized water. It is crucial to use a freshly prepared solution as aqueous solutions of hydroxylamine-O-sulfonic acid can be unstable[6].

-

Amination Reaction: To the stirred aminating solution, add 2-methylpyridine (3.0 eq)[6]. The use of an excess of the pyridine derivative drives the reaction to completion.

-

Heating and Neutralization: Gently heat the reaction mixture on a steam bath at approximately 90°C for 20-30 minutes[6]. After heating, allow the mixture to cool to room temperature with continuous stirring.

-

Work-up: Slowly add potassium carbonate (1.0 eq) to neutralize the reaction mixture. The excess 2-methylpyridine and water are then removed under reduced pressure using a rotary evaporator at 30-40°C.

-

Isolation of the Intermediate: The resulting residue is treated with ethanol, and the insoluble potassium sulfate is removed by filtration.

-

Formation of the Iodide Salt: The ethanolic solution of the 1-amino-2-methylpyridinium cation is cooled in an ice bath. Slowly add a stoichiometric amount of hydriodic acid (47% aqueous solution).

-

Crystallization and Isolation: The 1-Amino-2-methylpyridinium iodide will precipitate from the solution. For optimal crystallization and recovery, the mixture can be cooled further in a dry ice/acetone bath to below -20°C[6]. The crystalline product is then collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Caption: Synthesis workflow for 1-Amino-2-methylpyridinium iodide.

Purification Protocol

For many applications, the product obtained from the synthesis protocol is of sufficient purity. However, for applications requiring high purity, such as in drug development, further purification may be necessary.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/diethyl ether. The compound is dissolved in a minimal amount of the hot primary solvent (ethanol or methanol), and the less polar solvent (ether) is added dropwise until turbidity is observed. Upon cooling, pure crystals of 1-Amino-2-methylpyridinium iodide will form.

-

Column Chromatography: For the removal of closely related impurities, column chromatography on alumina can be employed. A solvent system such as dichloromethane/methanol or chloroform/ether can be effective for elution[5][7].

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-Amino-2-methylpyridinium iodide. The following techniques are standard for this purpose.

Caption: Analytical workflow for the characterization of 1-Amino-2-methylpyridinium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in DMSO-d₆):

-

Pyridinium Ring Protons (4H): These protons will appear in the aromatic region, typically downfield (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the positively charged nitrogen. The substitution pattern will lead to a complex splitting pattern (likely a combination of doublets and triplets).

-

Amino Protons (2H): A broad singlet is expected for the -NH₂ protons, with a chemical shift that can vary depending on solvent and concentration, but likely in the range of δ 5.0-7.0 ppm.

-

Methyl Protons (3H): A singlet for the -CH₃ group is expected in the upfield region, likely around δ 2.5-3.0 ppm.

Predicted ¹³C NMR (in DMSO-d₆):

-

Pyridinium Ring Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the methyl group will be significantly deshielded.

-

Methyl Carbon (1C): A single peak in the aliphatic region (δ 20-30 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

-

N-H Stretching: Asymmetric and symmetric stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

C=C and C=N Stretching (Pyridinium Ring): A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridinium ring.

-

N-H Bending: A band around 1600 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ for the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For an ionic compound like 1-Amino-2-methylpyridinium iodide, electrospray ionization (ESI) would be the technique of choice.

Expected Observations (Positive Ion Mode):

-

Cation Peak: The primary ion observed will be the 1-amino-2-methylpyridinium cation [C₆H₉N₂]⁺ at m/z ≈ 109.1.

-

Fragmentation Pattern: The fragmentation of N-aminopyridinium salts can be complex. Potential fragmentation pathways include the loss of the amino group (as NH₂) or cleavage of the pyridine ring. The presence of two nitrogen atoms means the molecular ion will have an odd nominal mass, following the nitrogen rule[4].

Applications in Drug Discovery and Organic Synthesis

N-aminopyridinium salts, including 1-Amino-2-methylpyridinium iodide, are valuable intermediates in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals[8][9]. Their utility stems from their ability to act as precursors to N-centered radicals or to participate in cycloaddition reactions[10].

Synthesis of Bioactive Heterocycles

1-Amino-2-methylpyridinium iodide can serve as a key starting material for the synthesis of various fused heterocyclic systems. For instance, N-aminopyridinium ylides, generated by the deprotonation of the amino group, can undergo [3+2] cycloaddition reactions with suitable dipolarophiles. This approach provides a convergent route to novel heterocyclic frameworks that can be further elaborated into drug candidates.

Use as an Aminating Agent

The N-N bond in N-aminopyridinium salts can be cleaved to generate an amino radical, which can then be used to introduce a nitrogen atom into a target molecule. This reactivity is particularly useful in the synthesis of complex amines and amides.

Potential in Medicinal Chemistry

While specific drugs synthesized directly from 1-Amino-2-methylpyridinium iodide are not widely documented in readily accessible literature, the broader class of pyridinium salts has seen application in medicinal chemistry. For example, Enisamium iodide, a derivative of isonicotinic acid, is an antiviral drug[11]. This highlights the potential for pyridinium iodide moieties to be incorporated into biologically active molecules. The structural motif of 1-Amino-2-methylpyridinium iodide makes it an attractive starting point for the exploration of new chemical space in the search for novel therapeutics.

Safety and Handling

1-Amino-2-methylpyridinium iodide is classified as an irritant. It is known to cause skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.

-

In case of skin contact: Wash the affected area thoroughly with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Amino-2-methylpyridinium iodide is a readily accessible and synthetically versatile compound with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with a straightforward synthesis, make it an attractive building block for researchers. The ability to undergo a variety of chemical transformations, particularly in the construction of nitrogen-containing heterocycles, underscores its importance as a tool for accessing novel chemical matter. This guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential applications, empowering scientists to leverage its unique reactivity in their research endeavors.

References

- Vertex AI Search. 1-Amino-2-methylpyridinium Iodide.

-

Organic Syntheses. 1-aminopyridinium iodide. Available at: [Link]

-

Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Available at: [Link]

-

American Chemical Society. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. Available at: [Link]

-

ChemistryViews. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. Available at: [Link]

-

PubChem. 1-Amino-2-methylpyridinium Iodide. Available at: [Link]

-

MDPI. Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide. Available at: [Link]

-

PubMed Central (PMC). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]

-

Wikipedia. Enisamium iodide. Available at: [Link]

-

Chemsrc. 1-Amino-2-methylpyridinium iodide. Available at: [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

-

PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

Frontiers. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Available at: [Link]

-

PubMed Central (PMC). N-Amino Pyridinium Salts in Organic Synthesis. Available at: [Link]

- Google Patents. Synthesis of heterocyclic compounds.

-

JoVE. Video: Mass Spectrometry of Amines. Available at: [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

- A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. Christopher D. Vanderwal, University of California (Irvine).

-

National Institutes of Health (NIH). New imidazolidindionedioximes and their Pt(II) complexes: synthesis and investigation of their antitumoral activities on breast cancer cells. Available at: [Link]

-

International Journal of New "re"search and Development. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at: [Link]

Sources

- 1. [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. researchgate.net [researchgate.net]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. rsc.org [rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]

- 8. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

N-Aminopyridinium Salts: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aminopyridinium salts, a class of quaternized pyridine derivatives, have transitioned from chemical curiosities to versatile reagents and building blocks in modern organic synthesis. Their unique electronic properties, stemming from the positively charged pyridinium ring and the exocyclic nitrogen-nitrogen bond, enable a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of N-aminopyridinium salts, details the evolution of their synthetic methodologies, and explores their expanding applications in areas such as electrophilic amination, 1,3-dipolar cycloadditions, and as precursors to N-centered radicals. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science, offering both historical context and practical insights into the utilization of these powerful synthetic tools.

The Genesis of a Versatile Reagent: Discovery and Historical Context

The journey of N-aminopyridinium salts began in the mid-20th century, with early investigations into the reactions of pyridine with electrophilic aminating agents. The seminal work that brought this class of compounds to the forefront of synthetic chemistry was published in 1959 by R. Gösl and A. Meuwsen.[1] Their detailed investigation into the reaction of pyridine with hydroxylamine-O-sulfonic acid (HOSA) led to the successful synthesis and characterization of the parent compound, 1-aminopyridinium iodide. This discovery laid the groundwork for the exploration of N-aminopyridinium salts and their derivatives.

Initially, the interest in these salts was primarily academic, focusing on their synthesis, structure, and basic reactivity. For many years, their synthetic potential remained largely untapped. A significant turning point came with the growing interest in the chemistry of N-centered radicals. Researchers began to recognize that the relatively weak N-N bond in N-aminopyridinium salts could be cleaved under mild conditions to generate highly reactive amidyl radicals. This realization, particularly in the 21st century, has led to a renaissance in the study of N-aminopyridinium salts, establishing them as important precursors in a variety of radical-mediated transformations.[2]

The Synthetic Arsenal: Methodologies for the Preparation of N-Aminopyridinium Salts

The synthesis of N-aminopyridinium salts primarily relies on the electrophilic amination of pyridines. Over the years, several reagents and methods have been developed, each with its own advantages and limitations.

The Classical Approach: Hydroxylamine-O-Sulfonic Acid (HOSA)

The original and most straightforward method for the synthesis of the parent 1-aminopyridinium salt involves the reaction of pyridine with hydroxylamine-O-sulfonic acid (HOSA).[1] HOSA acts as an electrophilic source of the "NH2" group, which attacks the lone pair of electrons on the pyridine nitrogen.

Mechanism of Amination with HOSA:

The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electron-deficient nitrogen atom of HOSA, leading to the formation of the N-aminopyridinium cation and the displacement of the sulfate anion.

Caption: General mechanism of pyridine amination with HOSA.

Experimental Protocol: Synthesis of 1-Aminopyridinium Iodide using HOSA (Adapted from Gösl and Meuwsen, 1959)

-

Preparation of HOSA solution: A freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid is used.

-

Reaction with Pyridine: Pyridine is added to the cold aqueous solution of HOSA.

-

Heating: The reaction mixture is heated on a steam bath for approximately 20 minutes.

-

Work-up: The mixture is cooled, and potassium carbonate is added to neutralize the excess acid. The water and excess pyridine are removed under reduced pressure.

-

Isolation and Purification: The residue is treated with ethanol to precipitate potassium sulfate, which is removed by filtration. The addition of hydriodic acid to the filtrate precipitates 1-aminopyridinium iodide, which can be recrystallized from ethanol.

Expanding the Scope: Mesitylsulfonyl Hydroxylamine (MSH)

For less reactive or sterically hindered pyridines, HOSA can be an inefficient aminating agent. To address this limitation, mesitylsulfonyl hydroxylamine (MSH) was introduced as a more potent electrophilic aminating reagent.[1] The bulky mesityl group enhances the electrophilicity of the nitrogen atom, facilitating the amination of a wider range of pyridine derivatives.

A More Stable Alternative: O-(2,4-Dinitrophenyl)hydroxylamine (DPH)

While effective, both HOSA and MSH can have stability and handling issues. O-(2,4-Dinitrophenyl)hydroxylamine (DPH) has emerged as a crystalline, stable, and highly efficient reagent for the N-amination of pyridines.[1] The two nitro groups on the phenyl ring act as strong electron-withdrawing groups, making the N-O bond susceptible to cleavage and rendering the nitrogen atom highly electrophilic.

Comparison of Aminating Reagents:

| Reagent | Structure | Key Advantages | Key Disadvantages |

| HOSA | H₂NOSO₃H | Readily available, inexpensive | Limited reactivity with deactivated pyridines, stability issues in solution |

| MSH | Mes-SO₂ONH₂ | Higher reactivity than HOSA | Can be unstable, preparation requires care |

| DPH | (NO₂)₂C₆H₃ONH₂ | Crystalline solid, stable, highly reactive | More expensive than HOSA |

Modern Synthetic Applications: From Building Blocks to Radical Precursors

The true synthetic utility of N-aminopyridinium salts has been realized in more recent times, with their application in a diverse array of chemical transformations.

Precursors to N-Centered Radicals

A major area of application for N-aminopyridinium salts is in the generation of N-centered radicals.[2] The N-N bond can be cleaved homolytically through single-electron transfer (SET) processes, often initiated by photoredox catalysis. The resulting amidyl radicals are highly reactive species that can participate in a variety of C-H functionalization and C-N bond-forming reactions.

Caption: General workflow for photoredox-catalyzed generation of N-centered radicals.

This strategy has been successfully employed in the direct amidation of arenes and heteroarenes, offering a powerful tool for the late-stage functionalization of complex molecules.

1,3-Dipolar Cycloadditions

Upon deprotonation, N-aminopyridinium salts form N-imino pyridinium ylides. These ylides are versatile 1,3-dipoles that can participate in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. This reactivity provides a convenient route to a variety of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Other Synthetic Transformations

Beyond radical chemistry and cycloadditions, N-aminopyridinium salts have been utilized in a range of other transformations, including:

-

As directing groups in C-H activation: The pyridinium moiety can act as a directing group to facilitate transition metal-catalyzed functionalization of C-H bonds at specific positions.

-

In the synthesis of substituted pyridines: The reactivity of the pyridinium ring allows for the introduction of various substituents, leading to the synthesis of highly functionalized pyridine derivatives.

Physicochemical Properties and Characterization

N-aminopyridinium salts are typically crystalline solids that are soluble in polar solvents. Their characterization relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the pyridinium ring and the presence of the N-amino group. The chemical shifts of the pyridinium protons are typically downfield due to the positive charge on the ring.

-

Infrared (IR) Spectroscopy: The N-H stretching vibrations of the amino group are characteristic and can be observed in the IR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the N-aminopyridinium cation, confirming its elemental composition.

-

Melting Point: The melting point is a useful physical constant for assessing the purity of the synthesized salts. For instance, 1-aminopyridinium iodide has a reported melting point of 160-162 °C.

Future Outlook

The field of N-aminopyridinium salt chemistry continues to evolve rapidly. The development of new, more efficient, and selective aminating reagents will further expand the scope of their synthesis. Moreover, the discovery of novel modes of reactivity, particularly in the realm of asymmetric catalysis and sustainable chemistry, will undoubtedly solidify the position of N-aminopyridinium salts as indispensable tools in the synthetic chemist's arsenal. Their versatility as both stable precursors and sources of highly reactive intermediates ensures that they will continue to play a crucial role in the development of innovative synthetic methodologies for years to come.

References

- Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 254-257.

- Roychowdhury, P., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Organic & Biomolecular Chemistry, 21(15), 3045-3062.

Sources

An In-Depth Technical Guide to the Solubility of 1-Amino-2-methylpyridinium iodide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Amino-2-methylpyridinium iodide (CAS No: 7583-90-6), a pyridinium salt of significant interest in organic synthesis and drug development.[1][2] Due to a notable absence of quantitative solubility data in published literature, this guide synthesizes qualitative information from analogous compounds and established chemical principles to provide a robust predictive framework for researchers. Furthermore, this document details standardized, field-proven experimental protocols for the precise determination of this compound's solubility, thereby empowering scientific professionals to generate reliable data in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media for applications ranging from reaction optimization to formulation development.

Introduction: The Critical Role of Solubility in a Precursor Molecule

1-Amino-2-methylpyridinium iodide is a heterocyclic organic salt featuring a positively charged quaternary nitrogen atom within the pyridine ring and an iodide counter-ion.[3] Its structure, possessing both ionic character and an aromatic ring, makes it a valuable precursor and intermediate in a variety of chemical transformations. Pyridinium salts are integral to the synthesis of more complex molecules and are explored for their potential in medicinal chemistry.[4][5]

The solubility of a compound is a fundamental physical property that dictates its utility in nearly every stage of the drug discovery and development pipeline.[5] From the initial design of a synthetic route, where solvent choice governs reaction kinetics and yield, to the final formulation of an active pharmaceutical ingredient (API), where solubility impacts bioavailability, a thorough understanding of a compound's behavior in different solvents is paramount. For 1-Amino-2-methylpyridinium iodide, this understanding informs:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby enabling efficient chemical reactions.

-

Purification and Recrystallization: Choosing solvent systems that allow for the effective removal of impurities and isolation of the pure compound. A known procedure, for instance, utilizes absolute ethanol for the recrystallization of the related 1-aminopyridinium iodide.[6]

-

Analytical Characterization: Preparing solutions of known concentrations for techniques such as HPLC, NMR, and UV-Vis spectroscopy.

-

Formulation Development: Understanding its solubility in pharmaceutically acceptable excipients and solvent systems.

This guide will address the known and inferred solubility properties of 1-Amino-2-methylpyridinium iodide, explain the underlying chemical principles, and provide actionable protocols for its empirical determination.

Physicochemical Properties of 1-Amino-2-methylpyridinium iodide

A foundational understanding of the molecule's intrinsic properties is essential to predicting its solubility.

| Property | Value | Source(s) |

| CAS Number | 7583-90-6 | [3] |

| Molecular Formula | C₆H₉IN₂ | [3] |

| Molecular Weight | 236.06 g/mol | [7] |

| Appearance | White to light yellow powder/crystal | [7] |

| Melting Point | 148-149 °C | [8] |

| Structure | A quaternary pyridinium salt with an amino group at the 1-position and a methyl group at the 2-position, with iodide as the counter-ion. | [3] |

Solubility Profile: A Synthesis of Qualitative Data and Chemical Principles

General Principles of Ionic Salt Solubility

The solubility of an ionic compound like 1-Amino-2-methylpyridinium iodide is governed by the interplay between the lattice energy of the crystal and the solvation energy of the ions. For dissolution to occur, the energy released when the solvent molecules surround the cation (1-Amino-2-methylpyridinium⁺) and the anion (I⁻) must be sufficient to overcome the energy that holds these ions together in the solid crystal lattice.

The primary factor influencing a solvent's ability to dissolve an ionic salt is its polarity . Polar solvents have significant partial positive and negative charges (dipoles) that can effectively interact with and stabilize the dissociated ions.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 1-Amino-2-methylpyridinium iodide. These predictions are based on documented evidence for the compound itself (where available), data from analogous structures, and fundamental principles of polarity.

| Solvent | Polarity Index | Predicted Solubility | Rationale and Supporting Evidence |

| Methanol | 6.6 | Soluble | As a highly polar protic solvent, methanol is expected to effectively solvate the pyridinium cation and iodide anion. The related 1-methylpyridinium iodide is known to be soluble in methanol.[9] |

| Ethanol | 5.2 | Soluble | Solubility is confirmed by its use as a reaction solvent for 1-Amino-2-methylpyridinium iodide.[7] The related 1-aminopyridinium iodide is recrystallized from absolute ethanol, indicating good solubility at elevated temperatures and moderate solubility at lower temperatures.[6] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic and inorganic salts.[10] It is a common solvent for preparing stock solutions of organic compounds for biological assays.[11][12] |

| Dimethylformamide (DMF) | 6.4 | Soluble | Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving organic salts.[13] |

| Acetonitrile | 6.2 | Soluble to Sparingly Soluble | Acetonitrile is a polar aprotic solvent. While it dissolves many salts, its solvating power for some ionic compounds can be less than that of DMSO or alcohols. The solubility of amino acids in aqueous acetonitrile has been studied, indicating its utility for polar molecules.[14] |

| Acetone | 5.4 | Slightly Soluble to Sparingly Soluble | Acetone has intermediate polarity. While some pyridinium salts are soluble in acetone, particularly during synthesis, its lower polarity compared to alcohols may limit its capacity.[15] |

| Dichloromethane (DCM) | 3.4 | Sparsely Soluble to Insoluble | As a solvent with low polarity, DCM is not expected to effectively solvate the dissociated ions of an ionic salt. |

| Chloroform | 4.4 | Sparsely Soluble to Insoluble | Although slightly more polar than DCM, chloroform is generally a poor solvent for ionic salts. Some complex reaction mixtures involving pyridinium salts may use chloroform, but this does not guarantee the solubility of the simple salt itself.[15] |

| Ethyl Acetate | 4.3 | Insoluble | This ester is a relatively non-polar solvent and is not expected to dissolve ionic compounds. |

| Toluene | 2.4 | Insoluble | Toluene is a non-polar aromatic solvent and will not effectively solvate ionic species. |

| Hexanes / Heptane | ~0.0 | Insoluble | These are non-polar aliphatic solvents and are incapable of dissolving ionic salts. The related 1-methylpyridinium iodide has minimal solubility in non-polar solvents.[9] |

Experimental Protocols for Solubility Determination

To generate precise, quantitative solubility data, standardized experimental methodologies are required. The following protocols describe validated approaches for determining the solubility of 1-Amino-2-methylpyridinium iodide.

Visual Workflow for Solubility Determination

The general process for determining solubility involves achieving equilibrium in a saturated solution, separating the liquid and solid phases, and quantifying the solute concentration in the liquid phase.

Caption: General experimental workflow for solubility determination.

Protocol 1: Gravimetric Method

This method is straightforward and reliable, relying on the mass of the dissolved solid after solvent evaporation.

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid is used to calculate the solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 1-Amino-2-methylpyridinium iodide to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature shaker or water bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the vial to stand undisturbed at the equilibrium temperature until the excess solid has fully settled.

-

Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. Filter this aliquot through a pre-conditioned, solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial or evaporating dish.

-

Solvent Evaporation: Remove the solvent from the filtrate under a gentle stream of nitrogen or by using a vacuum concentrator. Ensure the sample is completely dry.

-

Mass Determination: Place the vial/dish containing the dried solid in a desiccator to cool to room temperature, then weigh it on an analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of empty vial)

-

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of aliquot taken) * 100

-

Protocol 2: UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and is highly sensitive.

Principle: The absorbance of a diluted, saturated solution is measured and compared to a standard curve to determine its concentration.

Step-by-Step Methodology:

-

Prepare a Standard Curve:

-